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molecular formula C13H16N2O4 B1618116 Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate CAS No. 7595-60-0

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Cat. No. B1618116
M. Wt: 264.28 g/mol
InChI Key: HKORQLPDNXLTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058299B2

Procedure details

To a solution of 4-fluoronitrobenzene (0.70 g, 4.96 mmol) in THF (8 mL) was added piperadine-4-carboxylic acid methyl ester (0.71 g, 4.96 mmol) and diisopropylethylamine (0.66 g, 5.11 mmol). The mixture was heated in a microwave oven at 150° C. for 1.5 hr. The resulting mixture was extracted with ethyl acetate and hydrochloric acid (0.2 N). The organic layer was washed with brine and concentrated sodium bicarbonate solution. After the evaporation of solvents, the residue was purified through a Biotage flash column chromatography using ethyl acetate and hexanes (1:1 ratio) to give a yellow solid as 1-(4-nitrophenyl)-piperidine-4-carboxylic acid methyl ester (490 mg). 1H-NMR is consistent with the structure.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]([CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)=[O:14].C(N(C(C)C)CC)(C)C>C1COCC1>[CH3:11][O:12][C:13]([CH:15]1[CH2:20][CH2:19][N:18]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)[CH2:17][CH2:16]1)=[O:14]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.71 g
Type
reactant
Smiles
COC(=O)C1CCNCC1
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate and hydrochloric acid (0.2 N)
WASH
Type
WASH
Details
The organic layer was washed with brine and concentrated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
After the evaporation of solvents
CUSTOM
Type
CUSTOM
Details
the residue was purified through a Biotage flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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